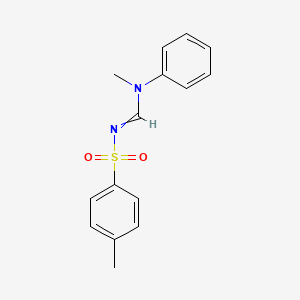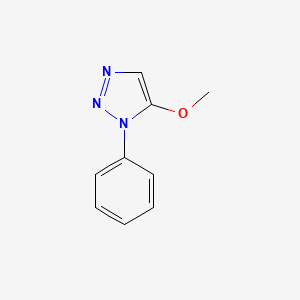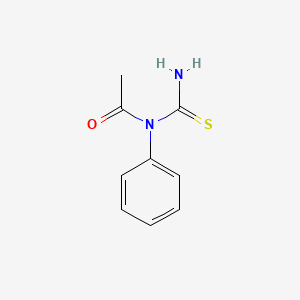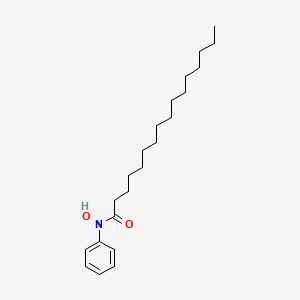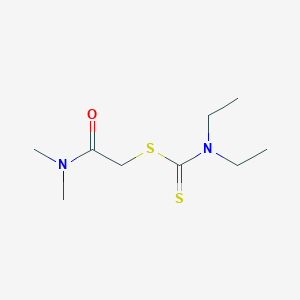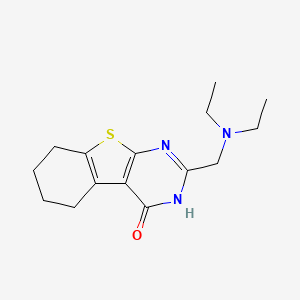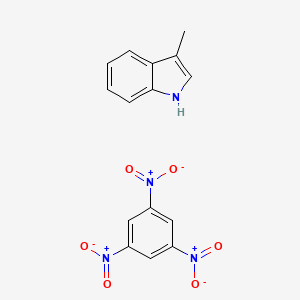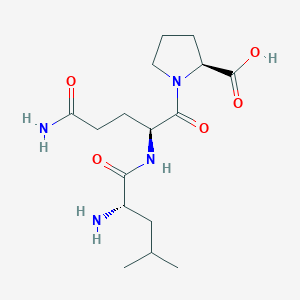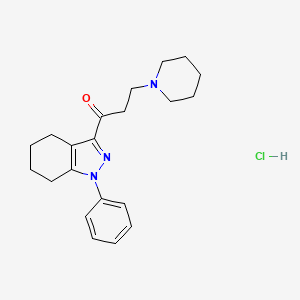
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C21H28ClN3O and a molecular weight of 373.93 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an indazole moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride typically involves the following steps:
Formation of the Indazole Moiety: This step involves the cyclization of appropriate precursors to form the indazole ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the indazole and piperidine moieties with the propanone backbone under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Analyse Chemischer Reaktionen
1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indazole derivatives and piperidine-containing molecules. Compared to these compounds, 1-Propanone, 1-(4,5,6,7-tetrahydro-1-phenyl-1H-indazol-3-yl)-3-piperidino-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
21484-36-6 |
|---|---|
Molekularformel |
C21H28ClN3O |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
1-(1-phenyl-4,5,6,7-tetrahydroindazol-3-yl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O.ClH/c25-20(13-16-23-14-7-2-8-15-23)21-18-11-5-6-12-19(18)24(22-21)17-9-3-1-4-10-17;/h1,3-4,9-10H,2,5-8,11-16H2;1H |
InChI-Schlüssel |
MPPUCDDPCCEQKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)C2=NN(C3=C2CCCC3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



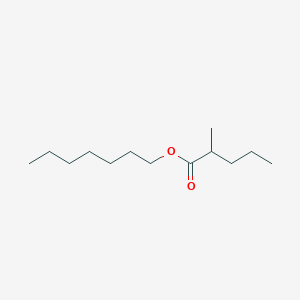
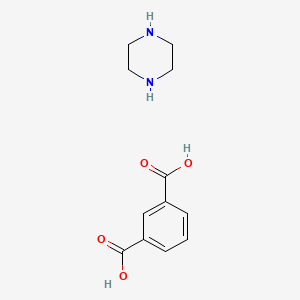
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
